molecular formula C4H9ClN2O B13979208 (S)-Azetidine-2-carboxamide hydrochloride

(S)-Azetidine-2-carboxamide hydrochloride

Cat. No.: B13979208
M. Wt: 136.58 g/mol
InChI Key: HMZQWWPOZADCDJ-DFWYDOINSA-N
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Description

(S)-Azetidine-2-carboxamide hydrochloride is a valuable chiral building block in organic synthesis and medicinal chemistry research. The compound features a strained four-membered azetidine ring, a structure of high interest in drug discovery for its potential to improve the physicochemical and metabolic properties of drug candidates. As a derivative of azetidine-2-carboxylic acid, a non-proteogenic amino acid that acts as a toxic proline mimic in plants , this carboxamide variant offers a versatile handle for chemical synthesis. The stereochemistry of the (S)-enantiomer is particularly significant for creating chiral molecules with specific biological activity. Researchers utilize this and related azetidine compounds as precursors in the synthesis of more complex molecules and as probes in biochemical studies . The hydrochloride salt typically enhances the compound's stability and solubility for handling in laboratory environments. This product is intended for research applications only and is not for diagnostic or therapeutic use. For laboratory research use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(2S)-azetidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H/t3-;/m0./s1

InChI Key

HMZQWWPOZADCDJ-DFWYDOINSA-N

Isomeric SMILES

C1CN[C@@H]1C(=O)N.Cl

Canonical SMILES

C1CNC1C(=O)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for S Azetidine 2 Carboxamide Hydrochloride and Functionalized Congeners

Enantioselective Synthesis of the Azetidine (B1206935) Core

The construction of the chiral azetidine ring is the cornerstone of synthesizing (S)-azetidine-2-carboxamide hydrochloride. Various strategies have been developed to induce stereoselectivity, including asymmetric cyclizations, leveraging the chirality of natural molecules, and stereochemically controlled ring rearrangements.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions establish the stereochemistry of the azetidine ring during its formation, often through the use of chiral auxiliaries. These auxiliaries guide the intramolecular cyclization to favor the desired enantiomer.

A prominent strategy involves the use of optically active α-methylbenzylamine as a chiral auxiliary. nih.govacs.org This method facilitates a straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials. nih.govacs.org The key step is an intramolecular alkylation to form the azetidine ring, where the stereochemistry of the α-methylbenzylamine directs the formation of the desired stereocenter. nih.govacs.org

One efficient route to (S)-azetidine-2-carboxylic acid starts with dimethyl (S)-(1'-methyl)benzylaminomalonate. oup.comnih.gov The four-membered ring is constructed in high yield (99%) by treating this precursor with 1,2-dibromoethane (B42909) and cesium carbonate in DMF. oup.comnih.gov The chiral auxiliary on the nitrogen atom then directs a subsequent diastereoselective Krapcho dealkoxycarbonylation, preferentially forming the (2S,1'S)-monoester. oup.comnih.gov The undesired (2R,1'S)-isomer can be epimerized to the correct configuration through a deprotonation and re-protonation sequence, further enhancing the yield of the desired (S)-enantiomer. oup.comnih.gov

Table 1: Asymmetric Cyclization for (S)-Azetidine-2-carboxylic Acid Core

Starting Material Chiral Auxiliary Key Reaction Step Product Yield Enantiomeric Excess Ref
Diethyl malonate derivative (S)-α-methylbenzylamine Intramolecular N-alkylation (S)-Azetidine-2-carboxylic acid - High nih.govacs.org

Chiral Pool Approaches from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Natural amino acids are particularly valuable precursors for the synthesis of (S)-azetidine-2-carboxylic acid, as their inherent chirality can be transferred to the target molecule.

L-aspartic acid serves as a common starting point. researchgate.net A synthetic route involves the regioselective allylation of an N-protected aspartate derivative, followed by selective reduction of the ω-carboxylate, tosylation, and subsequent intramolecular N-alkylation to close the azetidine ring. researchgate.net Similarly, L-methionine has been used as a precursor, though reported yields are modest. researchgate.net

Another approach begins with α,γ-diaminobutyric acid, a naturally occurring amino acid. An early synthesis of optically active azetidine-2-carboxylic acid was achieved by treating its dihydrochloride (B599025) salt with a mixture of nitrous and hydrochloric acids, followed by base-mediated cyclization. wikipedia.org This process converts one of the amino groups into a leaving group, facilitating the intramolecular ring closure. wikipedia.org Non-amino acid natural products, such as camphor (B46023), can also be employed. A camphor sultam derivative of glyoxylic acid O-benzyl oxime has been used in a zinc-mediated asymmetric addition of allylic halides to prepare enantiopure L-azetidine-2-carboxylic acid and its congeners. nih.gov

Stereoselective Ring Contraction and Expansion Strategies

The construction of the strained azetidine ring can also be accomplished by chemically modifying larger or smaller rings. These strategies rely on stereoselective rearrangements to produce the desired four-membered heterocycle.

A notable example is the biocatalytic one-carbon ring expansion of aziridines. nih.gov This method utilizes a laboratory-evolved variant of cytochrome P450, named P411-AzetS, which functions as a "carbene transferase". nih.gov The enzyme catalyzes a highly enantioselective nih.govnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide, which is formed from the reaction of an N-acyl aziridine (B145994) with an iron carbenoid intermediate. This biocatalytic approach achieves exceptional stereocontrol (99:1 enantiomeric ratio) and selectively promotes the desired ring expansion over competing side reactions. nih.gov

Ring contraction strategies, such as the rearrangement of α-halo-N-sulfonylpyrrolidinones to form N-sulfonylazetidines, have also been developed, providing access to functionalized azetidine cores. rsc.org

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a powerful alternative to traditional chemical synthesis, employing enzymes or whole microbial cells to perform highly selective transformations under mild conditions. These methods are particularly effective for generating enantiomerically pure compounds like (S)-azetidine-2-carboxamide.

Enzyme-Mediated Derivatization of Azetidine Intermediates

Isolated enzymes are frequently used to perform kinetic resolutions of racemic azetidine intermediates. Lipases are particularly versatile in this regard, catalyzing the enantioselective hydrolysis or aminolysis of ester derivatives.

In a chemoenzymatic route to (S)-azetidine-2-carboxylic acid, a lipase-catalyzed step is used for the kinetic resolution of a racemic monoester intermediate. oup.comnih.gov Following the diastereoselective Krapcho dealkoxycarbonylation of dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, a mixture of (2S,1'S)- and (2R,1'S)-monoesters is obtained. A lipase (B570770) is then employed to preferentially hydrolyze the desired (2S,1'S)-monoester to its corresponding carboxylic acid, leaving the unreacted (2R,1'S)-ester behind. oup.comnih.gov This enzymatic hydrolysis proceeds with high enantioselectivity, providing the (S)-azetidine-2-carboxylic acid precursor in high enantiomeric purity (>99.9% ee) after deprotection. oup.comnih.gov

Whole-Cell Biotransformations

The use of whole microbial cells leverages the entire metabolic machinery of the organism, often containing multiple enzymes that can work in concert to achieve complex transformations.

A highly efficient kinetic resolution of racemic 1-benzylazetidine-2-carbonitriles has been achieved using whole cells of Rhodococcus erythropolis AJ270. nih.gov This biotransformation, conducted in a neutral aqueous buffer, yields (S)-azetidine-2-carboxylic acids and the corresponding (R)-amides with excellent yields and enantiomeric excess values often exceeding 99.5%. nih.gov The remarkable selectivity of this process stems from a two-enzyme system within the microbial cells: a highly active but non-enantioselective nitrile hydratase that converts the nitrile to an amide, and a strongly R-enantioselective amidase that hydrolyzes only the (R)-amide to the carboxylic acid. nih.govnih.gov This leaves the (S)-amide unreacted, which can be subsequently hydrolyzed to obtain the desired (S)-azetidine-2-carboxylic acid.

Furthermore, advances in synthetic biology have enabled the de novo biosynthesis of L-azetidine-2-carboxylic acid in engineered Escherichia coli strains. acs.org By constructing a biological route that utilizes the methionine salvage pathway (Yang Cycle), researchers have successfully produced L-Aze from simple carbon sources, demonstrating the potential for fermentative production of this valuable non-proteinogenic amino acid. acs.org

Table 3: Whole-Cell Biotransformation for Azetidine Derivatives

Microorganism Substrate Transformation Product(s) Enantiomeric Excess Ref
Rhodococcus erythropolis AJ270 Racemic 1-benzylazetidine-2-carbonitrile Kinetic resolution via hydrolysis (S)-Azetidine-2-carboxylic acid and (R)-Azetidine-2-carboxamide >99.5% nih.gov

Derivatization and Functionalization of this compound

The functionalization of the (S)-azetidine-2-carboxamide scaffold can be achieved at three primary locations: the azetidine nitrogen, the carboxamide group, and the carbon atoms of the azetidine ring. Strategic manipulation at these sites allows for the synthesis of a diverse library of congeners for various research applications.

The secondary amine of the azetidine ring is a common site for modification, allowing for the introduction of a wide array of substituents through N-alkylation, N-arylation, and N-acylation reactions. The choice of the N-substituent is crucial as it can influence the stereochemical outcome of subsequent reactions on the ring. nih.govnih.gov

Protecting groups are frequently employed to modulate the reactivity of the nitrogen atom. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts). google.comacs.org These groups can be selectively removed under specific conditions, enabling further functionalization. For instance, late-stage modification of macrocyclic peptides containing an azetidine unit has been achieved through the chemoselective deprotection of the nitrogen and subsequent substitution. researchgate.net

Research has demonstrated various N-functionalization strategies:

N-alkylation: Introduction of alkyl or substituted alkyl groups, such as an allyl group via N-alkylation with allyl bromide. nih.gov

N-arylation: Copper-catalyzed N-arylation has been used in the synthesis of N-aryl-2-cyanoazetidines. organic-chemistry.org

Chiral Auxiliaries: The use of optically active auxiliaries, like α-methylbenzylamine, on the nitrogen atom can direct the stereochemistry of subsequent transformations, such as in the preferential formation of the desired (2S,1'S)-monoester during Krapcho dealkoxycarbonylation. nih.govoup.com

Table 1: Examples of N-Functionalization Reactions on Azetidine Scaffolds
Reaction TypeReagent/CatalystProduct TypeReference
N-AlkylationAllyl bromideN-Allylazetidine nih.gov
N-ArylationCopper catalystN-Arylazetidine organic-chemistry.org
N-Sulfonylationo-Nitrobenzenesulfonyl chlorideN-Sulfonylazetidine nih.gov
Chiral Auxiliary Attachment(S)-1-phenylethylamineN-Chiral auxiliary-azetidine rsc.org

The carboxamide group at the C2 position is a versatile handle for further synthetic modifications. One of the key transformations is its dehydration to form a nitrile. This conversion is significant as the resulting α-cyanoazetidine can be used in subsequent stereoselective alkylation reactions. For example, N-((S)-1-arylethyl)azetidine-2-carboxamides can be converted into the corresponding N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org This transformation opens up pathways to α-substituted azetidine derivatives. rsc.org The carboxamide can also be hydrolyzed back to the parent (S)-azetidine-2-carboxylic acid, which serves as a precursor for esters, amides, and other carboxylic acid derivatives.

Achieving stereospecific functionalization of the azetidine ring is a key challenge and an area of active research. The rigidity of the four-membered ring can be leveraged to control the stereochemical outcome of reactions. rsc.org

A notable methodology involves the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org By forming an N-borane complex, the azetidine nitrogen's lone pair is shielded, allowing a base like lithium diisopropylamide (LDA) to deprotonate the C2 position. The resulting anion can then be trapped with an electrophile, such as benzyl (B1604629) bromide, to yield α-alkylated products with high diastereoselectivity. rsc.org This method provides a route to optically active 2-substituted azetidine-2-carbonitriles. rsc.org

Functionalization at other ring positions, such as C3, has also been explored. Enantiopure (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogues of L-azetidine-2-carboxylic acid have been prepared via a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Additionally, α-lithiation followed by electrophilic trapping of 3-arylated N-protected azetidines has been demonstrated as a viable strategy for introducing substituents. uni-muenchen.de

Table 2: Stereospecific Functionalization of the Azetidine Ring
PositionMethodologyKey FeaturesReference
C2 (α-position)Diastereoselective α-alkylation of an N-borane complex of azetidine-2-carbonitrileUses LDA for deprotonation; high diastereoselectivity. rsc.org
C3Zinc-mediated asymmetric addition of allylic halidesUses a camphor sultam chiral auxiliary. nih.gov
C3α-Lithiation and electrophilic trappingApplied to 3-arylated N-protected azetidines. uni-muenchen.de

Scalable Synthesis Protocols for Research and Development

The transition from laboratory-scale synthesis to larger, development-scale production requires robust, efficient, and economical protocols. For this compound and its parent acid, significant efforts have been made to develop scalable routes that maximize yield and purity while minimizing complex purification steps.

Another approach for practical, large-scale synthesis starts from inexpensive chemicals like L-aspartic acid. google.comresearchgate.net This method involves the reduction of a 4-oxo-2-azetidinecarboxylic acid derivative, which avoids costly reagents and complex steps. google.com The use of optically active α-methylbenzylamine as a chiral auxiliary is a common feature in these asymmetric syntheses, allowing for the production of practical quantities of the desired enantiomer. nih.govresearchgate.net

For large-scale synthesis, avoiding column chromatography is highly desirable as it is time-consuming, expensive, and generates significant solvent waste. Crystallization and recrystallization are the preferred methods for purifying intermediates and final products in a scalable manner. google.com

A notable achievement is the development of a multigram-scale synthesis of L-azetidine-2-carboxylic acid from L-aspartic acid over 13 steps that completely avoids purification by silica-gel column chromatography. researchgate.netclockss.org This process relies on extraction and crystallization to isolate and purify the intermediates. For example, after debenzylation of (S)-1-benzyl azetidine-2-carboxylic acid, the resulting (S)-azetidine-2-carboxylic acid can be isolated by filtration and washing with a cold solvent like ethanol (B145695) after concentration of the reaction mixture. google.com Such strategies are critical for making the synthesis economically viable and environmentally more sustainable on an industrial scale.

Table of Compounds

Compound Name
This compound
(S)-Azetidine-2-carboxylic acid
1,2-dibromoethane
Allyl bromide
Benzyl bromide
tert-Butoxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Cesium carbonate
Dimethyl (S)-(1'-methyl)benzylaminomalonate
Ethanol
L-aspartic acid
Lithium diisopropylamide (LDA)
o-Nitrobenzenesulfonyl chloride
(S)-1-benzyl azetidine-2-carboxylic acid
(S)-1-phenylethylamine
Tosyl (Ts)

Molecular Interactions and Mechanistic Studies of S Azetidine 2 Carboxamide Hydrochloride in Biological Systems Excluding Clinical Outcomes

Biophysical Characterization of Macromolecular Binding

The binding of (S)-Azetidine-2-carboxamide hydrochloride to macromolecules is a critical aspect of its potential biological activity. The rigid, four-membered azetidine (B1206935) ring and the carboxamide group are key structural features that dictate its interactions with proteins such as enzymes and receptors.

Investigation of Enzyme-Ligand Interactions

There is a lack of specific studies investigating the direct enzyme-ligand interactions of this compound. However, research on analogous compounds, particularly stereoisomers of azetidine-2-carboxamides, provides significant insights. For instance, a study on (R)-azetidine-2-carboxamides identified them as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cellular signaling. This suggests that the azetidine-2-carboxamide (B111606) scaffold can interact with the binding sites of specific enzymes.

The stereochemistry at the 2-position of the azetidine ring is crucial for biological activity. In the case of STAT3 inhibitors, the (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting the stereo-specific nature of the interaction with the protein's binding pocket. acs.org This suggests that while this compound may interact with enzymes, its binding affinity and inhibitory potential could differ significantly from its (R)-counterpart.

In contrast to inhibitory actions, some related compounds undergo enzymatic transformation. For example, L-azetidine-2-carboxylate hydrolase, an enzyme found in certain bacteria, catalyzes the opening of the azetidine ring of L-azetidine-2-carboxylic acid, a closely related proline analog. nih.gov This indicates that the azetidine ring is not inert and can be a substrate for specific enzymes.

Interactive Data Table: Enzyme Inhibition by a Related Azetidine-2-Carboxamide

CompoundTarget EnzymeIC50 (µM)Stereochemistry
Salicylate 5aSTAT30.55(R)
Salicylate 5bSTAT32.22(S)

Note: The data above is for related salicylic (B10762653) acid derivatives of azetidine-2-carboxamide and is provided for illustrative purposes of stereochemical importance. acs.org

Receptor Binding Profiling

Interactive Data Table: Receptor Binding of Related Azetidine Derivatives

CompoundReceptorBinding Affinity (Ki or EC50 in µM)
L-trans-Azetidine-2,3-dicarboxylic acidNMDA Receptor10 (Ki)
D-cis-Azetidine-2,3-dicarboxylic acidNMDA Receptor21 (Ki)

Note: This data is for azetidine-2,3-dicarboxylic acids, which differ from the subject compound, and is presented to illustrate the potential for receptor interaction of the azetidine core. nih.gov

Molecular Recognition Mechanisms

The molecular recognition of this compound by proteins would be governed by a combination of non-covalent interactions. The key structural features influencing these interactions are:

The Azetidine Ring: The four-membered ring provides a conformationally constrained scaffold. This rigidity can be advantageous for binding, as it reduces the entropic penalty upon binding to a protein. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

The Carboxamide Group: This group is a classic motif for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This allows for specific and directional interactions within a protein binding site.

The Hydrochloride Salt: In solution, the compound will exist as the protonated azetidinium cation and a chloride anion. The positive charge on the azetidine nitrogen can form strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a protein.

As a proline analog, a primary molecular recognition mechanism is likely its ability to mimic proline. Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered ring. This compound, with its four-membered ring, presents a similar, yet distinct, structural motif. This mimicry could allow it to be recognized by proline-binding proteins, including enzymes and transporters. nih.gov

Cellular Permeability and Uptake Studies (Non-Human Cell Lines and Models)

The ability of this compound to cross the cell membrane is a prerequisite for any intracellular biological activity. Studies on related proline analogs provide a framework for understanding its likely mechanisms of cellular entry and subsequent distribution.

Mechanisms of Cellular Entry and Efflux

Specific cellular permeability studies on this compound have not been reported. However, as a close structural analog of proline, its cellular uptake is likely mediated by amino acid transport systems. L-azetidine-2-carboxylic acid (AZCA), the carboxylic acid counterpart, is known to be transported into cells via proline transporters. nih.gov The competition for these transporters between proline and its analogs is a well-documented phenomenon.

In non-human cell lines, such as Chinese hamster lung (CHL) fibroblasts, resistance to the toxic effects of AZCA has been linked to alterations in the proline biosynthetic pathway, which leads to an overproduction of intracellular proline. nih.gov This increased proline pool effectively competes with AZCA for uptake, reducing its intracellular concentration and toxicity. This provides indirect evidence for the role of amino acid transporters in the uptake of azetidine-2-carboxylic acid derivatives.

Efflux mechanisms for this compound are not characterized. In some bacteria, detoxification from AZCA involves enzymatic degradation within the periplasm, followed by transport of the resulting metabolite, rather than efflux of the intact molecule. nih.gov In eukaryotic cells, general-purpose efflux pumps like those of the ATP-binding cassette (ABC) transporter family could potentially recognize and export the compound, but this remains speculative.

Intracellular Distribution and Compartmentalization

Once inside the cell, the distribution of this compound would depend on its molecular targets and its physicochemical properties. As a small, water-soluble molecule, it would be expected to be present in the cytoplasm.

Studies on BV2 microglial cells exposed to L-azetidine-2-carboxylic acid have shown that this proline analog can be incorporated into proteins, leading to protein misfolding and cellular stress responses, such as the unfolded protein response. mdpi.comnih.gov This suggests that a primary site of accumulation and activity for proline analogs is the protein synthesis machinery, including ribosomes and the endoplasmic reticulum.

If this compound interacts with specific intracellular proteins, such as the aforementioned STAT3, its distribution would be influenced by the localization of these targets. For example, since STAT3 shuttles between the cytoplasm and the nucleus, the compound might be found in both compartments. The positively charged nature of the molecule (due to the hydrochloride salt) could also influence its interaction with negatively charged cellular components like nucleic acids or the inner mitochondrial membrane, although this has not been experimentally verified.

Proline Mimicry and Protein Misincorporation Mechanisms of this compound

This compound's biological activity stems from its core structure, azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that acts as a structural analog, or mimic, of the proteinogenic amino acid L-proline. wikipedia.orgbiorxiv.orgmedchemexpress.com This mimicry allows it to enter the cellular machinery of protein synthesis, leading to its misincorporation into polypeptides in place of proline. researchgate.netoup.com This substitution has significant consequences for protein structure and cellular homeostasis. The misincorporation of Aze is believed to promote protein misfolding and induce endoplasmic reticulum (ER) stress in affected cells. researchgate.net

Substrate Specificity of Aminoacyl-tRNA Synthetases

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (aaRSs), enzymes that recognize specific amino acids and attach them to their corresponding transfer RNAs (tRNAs). taylorandfrancis.com However, the structural similarity of azetidine-2-carboxylic acid (Aze) to both proline and alanine (B10760859) allows it to be recognized by multiple synthetases. nih.gov

Co-crystal structures have revealed that Aze can fit into the active sites of both human prolyl-tRNA synthetase (ProRS) and alanyl-tRNA synthetase (AlaRS), and it is activated by both enzymes. nih.gov This demonstrates Aze's capacity for dual mimicry. nih.gov Despite this dual recognition, Aze is incorporated into proteins almost exclusively at proline positions. wikipedia.orgnih.gov This specificity is due to the proofreading or "editing" mechanisms of the synthetases. While ProRS activates Aze and charges it onto tRNAPro, the alanyl-tRNA synthetase possesses a post-transfer editing system that recognizes and rejects the misacylated Aze-tRNAAla, preventing its entry into the ribosome. wikipedia.org Therefore, the dual mimicry increases the likelihood of mistranslation by evading the editing system of one, but not both, synthetases. nih.gov

In the plant Arabidopsis, two distinct Pro-tRNA synthetases exist with different substrate affinities; one is highly specific for proline, while the other utilizes both proline and Aze with similar efficiency, providing a direct pathway for its misincorporation. biorxiv.org

EnzymeInteraction with Azetidine-2-carboxylic acid (Aze)Outcome
Human Prolyl-tRNA Synthetase (ProRS) Aze fits into the active site and is activated. nih.govAze is successfully charged onto tRNAPro. oup.com
Human Alanyl-tRNA Synthetase (AlaRS) Aze fits into the active site and is activated. nih.govAze is rejected by the enzyme's post-transfer editing mechanism. wikipedia.org
Arabidopsis Pro-tRNA Synthetase (some isoforms) Aze is used as a substrate with efficiency equal to proline. biorxiv.orgAze is successfully charged onto tRNAPro. biorxiv.org

Impact on Protein Folding and Stability in vitro

The substitution of proline with azetidine-2-carboxylic acid (Aze) significantly alters the conformational properties of polypeptides. nih.gov Proline's five-membered ring imposes rigid constraints on the peptide backbone, influencing the secondary structure of proteins. Aze, with its smaller four-membered ring, introduces different steric and conformational constraints. wikipedia.orgumich.edu

Conformational energy computations have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility results from a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues. nih.gov This leads to an entropic effect that can lessen the stability of ordered protein structures, such as helices, compared to a disordered state. nih.gov

The impact is particularly pronounced in proteins rich in proline, such as collagen. The collagen triple helix relies on the specific geometry conferred by proline residues. The incorporation of Aze makes the extended conformation required for the collagen helix energetically less favorable, contributing to the destabilization and inhibition of triple helix formation. taylorandfrancis.comnih.gov Similarly, molecular modeling of murine myelin basic protein demonstrated that the misincorporation of just one Aze residue can cause a severe bend in the polypeptide chain. nih.gov Multiple substitutions were shown to completely disrupt the poly-proline type II helical structure, which is thought to be functionally important. nih.gov This disruption of protein structure can lead to the formation of protein aggregates. biorxiv.org

PropertyL-ProlineAzetidine-2-carboxylic acid (Aze)
Ring Structure 5-membered pyrrolidine (B122466) ring4-membered azetidine ring wikipedia.org
Peptide Flexibility Imparts rigidity to the peptide backboneIncreases local peptide flexibility nih.gov
Stability of Ordered Structures Stabilizes ordered conformations (e.g., collagen triple helix)Lessens the stability of ordered conformations nih.gov
Effect on Collagen Essential for stable triple helix formationDestabilizes the triple helix taylorandfrancis.comnih.gov
Effect on Polypeptide Chain Induces specific kinks or turnsCan cause severe bends and disrupt secondary structures like the poly-proline type II helix nih.gov

Induction of Cellular Stress Responses (e.g., Unfolded Protein Response) in non-human cells

The widespread misincorporation of azetidine-2-carboxylic acid (Aze) leads to the synthesis of misfolded proteins, which in turn triggers proteotoxic stress and activates cellular quality control pathways. oup.com A primary response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER) is the Unfolded Protein Response (UPR). nih.govnih.gov

Studies in various non-human model organisms and cell lines have demonstrated that Aze is a potent inducer of the UPR. In the yeast Saccharomyces cerevisiae, treatment with Aze was shown to cause proteotoxic stress, and genetic screens identified numerous genes involved in protein quality control via the proteasome as being critical for tolerance. oup.com

In the plant Arabidopsis, treating seedlings with Aze leads to the upregulation of the UPR. biorxiv.orgnih.govresearchgate.net This indicates that the misincorporation of Aze results in an accumulation of misfolded proteins that triggers a global stress response. nih.govresearchgate.net

In murine microglial (BV2) cells, Aze treatment causes a robust activation of key UPR genes, including ATF4, ATF6, ERN1 (which encodes IRE1), PERK, and XBP1. mdpi.comresearchgate.net Further investigation in other cell lines has shown that Aze activates specific branches of the UPR. nih.gov Treatment elevates the levels of Binding Immunoglobulin Protein (BiP) and the phosphorylated form of eukaryotic translation initiation factor 2α (eIF2α), while decreasing the levels of activating transcription factor 6 (ATF6). nih.govresearchgate.net This pattern is indicative of the activation of the PERK and ATF6 arms of the UPR. nih.govsemanticscholar.org The activation of the PERK pathway is required for the subsequent induction of autophagy (a cellular degradation process) observed following Aze treatment. nih.govnih.gov

Organism/Cell TypeObserved Effect of Aze TreatmentKey UPR Markers/Pathways Affected
Saccharomyces cerevisiae (yeast) Induces proteotoxic stress. oup.comProtein quality control, proteasome pathway. oup.com
Arabidopsis thaliana (plant) Triggers the Unfolded Protein Response (UPR). biorxiv.orgnih.govUpregulation of UPR-related genes. nih.gov
Murine Microglial Cells (BV2) Robust activation of the UPR. mdpi.comIncreased gene expression of ATF4, ATF6, ERN1, PERK, XBP1. mdpi.comresearchgate.net
Various Mammalian Cell Lines (e.g., NIH3T3, COS-7, HEK-293) Induces Endoplasmic Reticulum (ER) Stress. nih.govmdpi.comActivation of PERK and ATF6 pathways; increased BiP and phospho-eIF2α. nih.govsemanticscholar.org

Computational Chemistry and in Silico Modeling of S Azetidine 2 Carboxamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of (S)-Azetidine-2-carboxamide hydrochloride. These methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity.

Molecular Orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. For a molecule like this compound, the nitrogen atom's lone pair is expected to contribute significantly to the HOMO, indicating its nucleophilic character. The LUMO is likely distributed over the carbonyl group, highlighting its electrophilic nature.

Electrostatic Potential (ESP) maps are invaluable for visualizing the charge distribution and predicting non-covalent interactions. wuxiapptec.com In the protonated form of this compound, a positive potential would be concentrated around the ammonium (B1175870) and amide protons, indicating their role as hydrogen bond donors. A negative potential would be localized around the carbonyl oxygen, highlighting its function as a hydrogen bond acceptor. wuxiapptec.com These electrostatic features are pivotal in molecular recognition by biological targets.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Characteristic Implication for Reactivity
Ring Strain High due to four-membered ring Influences bond angles and reactivity
HOMO Localized on the nitrogen lone pair Indicates nucleophilic character
LUMO Distributed over the carbonyl group Indicates electrophilic character
ESP Positive potential at NH2+ and amide NH Hydrogen bond donor sites

| ESP | Negative potential at carbonyl oxygen | Hydrogen bond acceptor site |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape and behavior of molecules in solution. For this compound, MD simulations can reveal the preferred conformations of the azetidine (B1206935) ring and the carboxamide side chain, as well as their interactions with solvent molecules.

The azetidine ring is not planar and undergoes a puckering motion. MD simulations can quantify the energetic barriers between different puckered states and determine the most stable conformation. This conformational preference is crucial as it dictates the spatial orientation of the substituents and, therefore, how the molecule interacts with its biological targets. Studies on the related L-azetidine-2-carboxylic acid have shown that peptides containing this residue are generally more flexible than those with proline. nih.gov This increased flexibility arises from a reduction in steric hindrance, which can impact the stability of ordered polypeptide structures. nih.gov

In aqueous solution, MD simulations can model the solvation shell around this compound. Radial distribution functions can be calculated to understand the specific interactions between the solute and water molecules, particularly the hydrogen bonding patterns involving the ammonium, amide, and carbonyl groups. This provides a detailed picture of how the molecule behaves in a biological environment.

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein. While specific docking studies for this compound are not widely published, studies on closely related analogs highlight the potential of this scaffold in drug design.

A notable example is the development of (R)-azetidine-2-carboxamide analogues as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.gov In these studies, replacing a proline scaffold with an azetidine-2-carboxamide (B111606) resulted in a significant increase in inhibitory potency. nih.gov Docking simulations would reveal that the azetidine ring fits snugly into the binding pocket, with the carboxamide group forming crucial hydrogen bonds with key residues of the protein. The (S)-stereochemistry would be critical for establishing the correct orientation of the substituents to maximize these interactions.

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can be derived from such docking studies. For this compound, a typical pharmacophore might include a hydrogen bond donor (the ammonium group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic feature (the azetidine ring).

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with different substituents on the azetidine nitrogen or the carboxamide group.

For instance, in the development of azetidine-containing dipeptides as inhibitors of the Human Cytomegalovirus (HCMV), SAR studies revealed that having no substituent or an aliphatic substituent on the C-terminal carboxamide was essential for antiviral activity. nih.govnih.gov This suggests that bulky groups at this position may cause steric clashes within the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) models take SAR data a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the methodology is widely applied to azetidine-containing compounds. researchgate.netchalcogen.ro Descriptors used in such models often include steric parameters (e.g., molar refractivity), electronic parameters (e.g., partial charges), and thermodynamic parameters (e.g., solvation energy). researchgate.netchalcogen.ro A robust QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Table 2: Illustrative SAR Insights for Azetidine-2-carboxamide Derivatives

Position of Modification Favorable Substituents Unfavorable Substituents Biological Target (Example)
C-terminal Carboxamide H, Small alkyl groups Bulky aromatic groups HCMV Protease nih.govnih.gov
N-terminus of Dipeptide Benzyloxycarbonyl Other protecting groups HCMV Protease nih.govnih.gov

| Azetidine Ring vs. Proline | Azetidine | Proline | STAT3 nih.gov |

Virtual Screening and Library Design Applications

This compound is an attractive scaffold for the design of chemical libraries for virtual and high-throughput screening. Its rigid structure and well-defined stereochemistry make it an excellent starting point for generating a diverse set of molecules with drug-like properties.

In virtual screening, large databases of compounds are computationally docked against a biological target to identify potential hits. Libraries based on the (S)-Azetidine-2-carboxamide core can be designed to explore specific interactions within a binding site. For example, by varying the substituents on the azetidine nitrogen, one can probe different pockets of a target protein.

Fragment-based drug design is another powerful approach where small molecular fragments are identified that bind to a target, and then grown or linked to create more potent leads. (S)-Azetidine-2-carboxamide itself can be considered a valuable fragment. Its use in the synthesis of diverse scaffolds, including fused, bridged, and spirocyclic ring systems, has been demonstrated for the development of lead-like libraries targeting the central nervous system. researchgate.net The unique conformational properties of the azetidine ring can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the resulting library members. researchgate.net

Advanced Analytical and Spectroscopic Characterization of S Azetidine 2 Carboxamide Hydrochloride

Chromatographic Methods for Purity, Isomeric Purity, and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of (S)-Azetidine-2-carboxamide hydrochloride, with a particular focus on its enantiomeric purity, which is critical for its biological activity and regulatory approval.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation and quantification of chiral compounds. For this compound, direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. Columns like Chiralpak® and Chiralcel® are widely used for the resolution of a broad range of racemates, including amino acid derivatives.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times for the (S) and (R)-enantiomers. Method development often involves screening various polysaccharide-based columns and optimizing the mobile phase composition, which typically consists of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can also influence the separation by altering the ionization state of the analyte and its interaction with the CSP. For amino acid-like compounds, derivatization of the amine or amide group can sometimes enhance enantioselectivity and detection.

Table 1: Representative Chiral HPLC Method for the Determination of Enantiomeric Excess of Azetidine-2-carboxamide (B111606)
ParameterCondition
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 10.2 min

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound requires a derivatization step to enhance volatility and thermal stability. sigmaaldrich.com Common derivatization strategies for amino acid-related compounds involve silylation or acylation. sigmaaldrich.com

Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the active hydrogens in the amide and any residual carboxylic acid groups into their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are significantly more volatile and less prone to thermal degradation, making them amenable to GC analysis. The enantiomers of the derivatized compound can then be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex). The GC is typically coupled with a mass spectrometer (GC-MS), which not only provides sensitive detection but also furnishes structural information based on the fragmentation patterns of the derivatized enantiomers.

Table 2: Illustrative GC-MS Method for Enantiomeric Purity of Derivatized Azetidine-2-carboxamide
ParameterCondition
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions70 °C for 30 minutes
ColumnChirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow 1.2 mL/min
Oven Program100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min
DetectorMass Spectrometer (MS) in Scan Mode
Retention Time (S)-derivative~ 15.3 min
Retention Time (R)-derivative~ 15.8 min

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, requiring minimal sample and solvent consumption. chromatographytoday.com For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. bme.hu

The principle of separation in chiral CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. chromatographytoday.com As this compound is a cationic species at low pH, it will migrate towards the cathode. The formation of transient inclusion complexes with a neutral or charged cyclodextrin alters the charge-to-size ratio of the enantiomers to different extents, enabling their separation. The degree of separation can be optimized by adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature.

Table 3: Representative Capillary Electrophoresis Method for Chiral Separation of Azetidine-2-carboxamide
ParameterCondition
CapillaryFused-silica, 50 cm total length (40 cm effective), 50 µm I.D.
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 2.5
Chiral Selector20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Voltage20 kV
Temperature25 °C
DetectionUV at 200 nm
Migration Time (S)-enantiomer~ 6.8 min
Migration Time (R)-enantiomer~ 7.2 min

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and for providing detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and in the solid state.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The azetidine (B1206935) ring protons typically appear as complex multiplets due to their diastereotopic nature and coupling to each other. The amide protons may be observable in a non-protic solvent like DMSO-d₆ and can exchange with solvent in D₂O. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the amide group is typically observed in the downfield region.

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for definitive structural assignment. A Correlation Spectroscopy (COSY) experiment maps the coupling relationships between protons, helping to trace the connectivity within the azetidine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

Solid-State NMR (SSNMR): For a hydrochloride salt, solid-state NMR can provide valuable information about the crystalline form and intermolecular interactions. acs.orgacs.org ³⁵Cl SSNMR is particularly sensitive to the local environment of the chloride ion, including hydrogen bonding interactions with the protonated azetidine nitrogen and amide groups. acs.orgacs.org Different polymorphic forms of the salt would exhibit distinct ³⁵Cl NMR spectra, making it a powerful tool for polymorph screening and characterization. acs.orgacs.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~ 4.5 (t)~ 58.0
C3-H₂~ 2.4-2.6 (m)~ 25.0
C4-H₂~ 3.8-4.0 (m)~ 48.0
CONH₂~ 7.5 (br s), ~ 7.8 (br s)-
C=O-~ 172.0
NH₂⁺~ 9.0-10.0 (br s)-

Note: Predicted values based on structurally similar compounds like proline derivatives. Actual values may vary.

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and, through fragmentation analysis, for elucidating its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce the protonated molecular ion [M+H]⁺, corresponding to the free base, at an m/z value of 101.0715.

Tandem Mass Spectrometry (MS/MS): By selecting the protonated molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides a "fingerprint" that is useful for structural confirmation. The fragmentation of the azetidine ring and the loss of the amide group are expected to be key pathways. The analysis of these fragments allows for the verification of the connectivity of the atoms within the molecule.

Proposed Fragmentation Pathways:

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the neutral loss of ammonia, which would result in a fragment ion.

Ring Opening and Cleavage: The strained four-membered azetidine ring can undergo cleavage, leading to characteristic fragment ions. For instance, the loss of ethene (C₂H₄) from the ring is a plausible pathway.

Loss of the Carboxamide Group: Cleavage of the bond between the azetidine ring and the carboxamide group can result in the formation of an azetidinyl cation.

Table 5: Predicted High-Resolution MS and MS/MS Fragmentation of (S)-Azetidine-2-carboxamide
IonFormulaPredicted m/zDescription
[M+H]⁺C₄H₉N₂O⁺101.0715Protonated Molecular Ion
[M+H - NH₃]⁺C₄H₆NO⁺84.0449Loss of ammonia
[M+H - H₂NCO]⁺C₃H₆N⁺56.0500Loss of carbamoyl radical
[M+H - C₂H₄]⁺C₂H₅N₂O⁺73.0402Loss of ethene from ring cleavage

Applications of S Azetidine 2 Carboxamide Hydrochloride in Synthetic Organic Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The stereochemically defined center of (S)-Azetidine-2-carboxamide hydrochloride makes it an excellent chiral synthon for asymmetric synthesis. Its rigid four-membered ring structure provides a predictable stereochemical outcome in various chemical transformations. Organic chemists have capitalized on this feature to construct enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.

Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed, often starting from inexpensive chemicals. These methods frequently involve the construction of the azetidine (B1206935) ring through an intramolecular alkylation, utilizing a chiral auxiliary like optically active α-methylbenzylamine to control the stereochemistry. nih.govnih.gov Such synthetic routes allow for the production of practical quantities of each enantiomer, making them readily available for further synthetic manipulations.

The azetidine ring can be stereoselectively functionalized due to the steric effects of its existing substituents. This has been demonstrated in the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles, which can be derived from the corresponding carboxamides. researchgate.net The formation of N-borane complexes of these azetidines allows for base-promoted alkylation with high diastereoselectivity, providing a pathway to optically active 2-substituted azetidines. researchgate.net These substituted azetidines are valuable intermediates for the synthesis of more complex chiral molecules, including amino acids, alkaloids, and biologically active drugs. researchgate.net

Table 1: Examples of Asymmetric Reactions Utilizing Azetidine-2-carboxylic Acid Derivatives

Reaction TypeChiral Auxiliary/MethodOutcomeReference(s)
Intramolecular AlkylationOptically active α-methylbenzylamineEnantiomerically pure (S)- and (R)-azetidine-2-carboxylic acid nih.govnih.gov
α-AlkylationN-borane complex formationDiastereoselective synthesis of 2-substituted azetidines researchgate.net

Precursor for the Synthesis of Complex Natural Products and Synthetic Scaffolds

The azetidine-2-carboxylic acid framework is a key structural motif found in several natural products, highlighting its importance as a biosynthetic precursor. While direct total syntheses of complex natural products starting specifically from this compound are not extensively documented in peer-reviewed literature, the synthesis of natural products containing the azetidine-2-carboxylic acid core underscores the significance of this scaffold.

One notable example is mugineic acid, a phytosiderophore that contains the azetidine-2-carboxylic acid moiety. google.com The presence of this structural unit in such biologically important molecules suggests that derivatives of azetidine-2-carboxylic acid are valuable starting materials for their synthesis. Efficient routes to enantiomerically pure (S)-azetidine-2-carboxylic acid have been established, which are crucial for the synthesis of these natural products. nih.gov

Furthermore, the azetidine ring system is a versatile scaffold for the development of diverse molecular libraries for applications in medicinal chemistry, including those targeting the central nervous system. researchgate.net The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.net Although these syntheses may not directly start from this compound, the fundamental chemistry and the importance of the azetidine core are well-established. The development of synthetic routes to various azetidine-based scaffolds demonstrates the potential of this ring system in creating novel molecular architectures with interesting biological properties. nih.gov

Table 2: Natural Products and Synthetic Scaffolds Containing the Azetidine-2-carboxylic Acid Moiety

Compound ClassExampleSignificanceReference(s)
PhytosiderophoresMugineic AcidPlant iron uptake google.com
Synthetic ScaffoldsFused, Bridged, and Spirocyclic AzetidinesCNS-focused lead-like libraries researchgate.net

Incorporation into Peptidomimetics and Constrained Peptides

This compound, and its corresponding carboxylic acid, serve as valuable tools in the design of peptidomimetics and conformationally constrained peptides. The incorporation of the rigid four-membered azetidine ring into a peptide backbone introduces significant conformational constraints, which can be exploited to study peptide structure-activity relationships and to develop peptides with enhanced biological properties, such as increased stability and receptor affinity.

The constrained nature of the azetidine ring makes it a useful proline analogue. By replacing proline residues with azetidine-2-carboxylic acid, researchers can modulate the conformational flexibility of peptides and proteins. This approach has been used to investigate the role of proline in protein structure and function. The synthesis of poly(L-azetidine-2-carboxylic acid) and its copolymers with L-proline has been achieved, and their conformational behavior has been analyzed. umich.edu These studies provide insights into how the four-membered ring affects the helical structure of polypeptides. umich.edu

Table 3: Impact of Azetidine-2-carboxylic Acid Incorporation on Peptide Structure

Peptide SystemObservationImplicationReference(s)
TetrapeptidesPerturbation of secondary structure; presence of cis and trans peptide bondsModulation of peptide conformation umich.edu
PolypeptidesInfluence on helical structureUnderstanding the role of constrained residues in protein folding umich.edu

Development of Chiral Ligands and Organocatalysts Based on the Azetidine Framework

The chiral and rigid nature of the azetidine framework makes it an attractive scaffold for the development of novel chiral ligands and organocatalysts for asymmetric catalysis. While specific examples of ligands and catalysts derived directly from this compound are not widely reported, the broader class of chiral azetidines has shown significant promise in this area. birmingham.ac.uk

Chiral, azetidine-derived ligands and organocatalysts have been successfully employed to induce asymmetry in a variety of chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk The constrained four-membered ring can effectively transmit chiral information from the catalyst to the substrate, leading to high levels of enantioselectivity.

The development of C2-symmetric chiral bisamide ligands derived from chiral acids demonstrates a viable strategy for creating effective ligands for asymmetric transformations. mdpi.com Although not derived from azetidine-2-carboxylic acid, this approach could potentially be adapted to synthesize novel ligands from this compound. Similarly, organocatalysts derived from other cyclic amino acids, such as proline, have been extensively studied for reactions like the aldol (B89426) reaction. nih.govresearchgate.netemorychem.science The structural similarities between proline and azetidine-2-carboxylic acid suggest that azetidine-based organocatalysts could also be effective in promoting such transformations. The development of organocatalysts from aziridines for the asymmetric aldol reaction further supports the potential of small, strained rings in catalysis. acs.org

While the direct application of this compound in this context remains an area for future exploration, the foundational research on related chiral scaffolds strongly indicates its potential as a valuable precursor for new and efficient chiral ligands and organocatalysts.

Exploration in Materials Science and Supramolecular Chemistry

The application of this compound in the fields of materials science and supramolecular chemistry is a largely unexplored area of research. A thorough review of the current scientific literature reveals a lack of significant published findings on the use of this specific compound for the development of novel polymers, supramolecular assemblies, or advanced materials.

While the building blocks of supramolecular gels and metal-organic frameworks (MOFs) can be derived from a wide range of organic molecules, including amino acids and their derivatives, there are no specific reports on the successful incorporation of this compound into such structures. nih.govthieme-connect.denih.govresearchgate.netresearchgate.netnih.govnih.gov The synthesis of polymers based on azetidine-2-carboxylic acid has been reported in the context of polypeptide chemistry, but its application in creating functional materials with specific physical or chemical properties has not been a focus of research. umich.edu

The unique structural and chemical features of this compound, such as its chirality, hydrogen bonding capabilities, and the strained four-membered ring, could potentially be exploited in the design of new materials. For instance, the amide and amine functionalities could participate in hydrogen bonding networks to form supramolecular gels or other self-assembled structures. The chiral nature of the molecule could be used to create chiral materials with applications in enantioselective separations or sensing. However, at present, these remain hypothetical applications that require experimental validation. Further research is needed to explore the potential of this compound as a building block for novel materials and supramolecular architectures.

Future Directions and Emerging Research Avenues for S Azetidine 2 Carboxamide Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The efficient and stereoselective synthesis of (S)-azetidine-2-carboxamide hydrochloride is paramount for its broader application. While classical methods exist for the synthesis of the parent acid, future research will likely focus on developing more sustainable, efficient, and scalable routes. Current syntheses often rely on multi-step procedures starting from precursors like γ-butyrolactone or L-aspartic acid. researchgate.netacs.orgscientific.net

Emerging strategies aim to improve upon these foundations. One promising direction is the application of biocatalysis, utilizing enzymes for stereoselective transformations, which can reduce the reliance on chiral auxiliaries and harsh reagents. oup.com For instance, lipase-catalyzed hydrolysis has been used effectively in the resolution of azetidine (B1206935) precursors. oup.com Furthermore, the development of novel catalytic methods, such as photo-induced copper-catalyzed [3+1] radical cascade cyclizations, offers new pathways to construct the strained azetidine ring system with high efficiency. nih.gov The focus will be on minimizing waste, reducing the number of synthetic steps, and employing greener solvents and reagents.

Synthetic Strategy Starting Material Key Steps Advantages Reference(s)
Classical Chiral Synthesis γ-ButyrolactoneBromination, Esterification, Cyclization, ResolutionEstablished route, access to enantiopure product researchgate.netscientific.net
Asymmetric Synthesis Malonic EstersChiral auxiliary-guided cyclization, Krapcho dealkoxycarbonylationHigh enantiomeric excess (>99.9% ee) oup.com
Resolution of Racemates Racemic 1-benzyl-azetidine-2-carboxylic acidDiastereomeric salt formation with D-α-phenylethylamineStraightforward resolution technique google.com
Enzymatic Resolution Methyl N-alkyl-azetidine-2-carboxylatesLipase-mediated ammoniolysisHigh stereoselectivity, mild conditions oup.com
Modern Catalytic Methods Terminal Alkynes & AminesPhoto-induced copper-catalyzed [3+1] radical cyclizationAtom-economic, mild conditions, novel pathway nih.gov

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Future efforts will likely integrate these novel approaches to create a more streamlined and environmentally benign manufacturing process for this compound and its derivatives.

Exploration of Undiscovered Mechanistic Pathways and Biological Targets (Pre-clinical Focus)

The biological activity of the parent compound, L-azetidine-2-carboxylic acid, is primarily attributed to its ability to act as a proline mimic. medchemexpress.comwikipedia.org This mimicry allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains, leading to protein misfolding, the unfolded protein response (UPR), and subsequent cellular stress. nih.govmedchemexpress.comcaymanchem.com While this mechanism is established, the downstream consequences and the full spectrum of biological targets remain fertile ground for investigation.

Pre-clinical research is expected to delve deeper into the specific cellular pathways perturbed by this proline analog. Studies in BV2 microglial cells have already shown that L-azetidine-2-carboxylic acid can induce pro-inflammatory and pro-apoptotic responses, suggesting a role in neuroinflammation. nih.gov Furthermore, its effects on oligodendrocytes, the myelin-producing cells of the central nervous system, indicate potential relevance to demyelinating diseases like multiple sclerosis. oup.com

Future studies will likely focus on identifying specific proteins and enzymes that are particularly susceptible to dysfunction upon misincorporation of the azetidine moiety. This could uncover novel therapeutic targets. For example, proline-rich regions are critical for the function of many proteins involved in signal transduction and protein-protein interactions. The substitution of proline with an azetidine analog in these domains could selectively disrupt specific cellular processes. The potential for derivatives of this compound to act as inhibitors of enzymes involved in proline metabolism, such as proline dehydrogenase, is another key area for exploration, with implications for cancer therapy. nih.gov

Biological System/Model Observed Effect Potential Implication Reference(s)
Arabidopsis thaliana (Plant) Inhibition of root growth, induction of unfolded protein responseElucidation of proteotoxic stress mechanisms nih.gov
BV2 Microglial Cells Increased pro-inflammatory markers (IL-1β, IL-6), apoptosisRole in neuroinflammation nih.gov
Murine Oligodendrocytes Apoptosis, abnormal mitochondria, dilated endoplasmic reticulumOligodendrogliopathy, relevance to demyelinating diseases oup.com
Human Skin Fibroblasts Inhibition of procollagen (B1174764) triple-helix formationDisruption of collagen synthesis caymanchem.com
Pseudomonas sp. Detoxification and assimilation via ring-openingBacterial metabolic pathways, antibiotic resistance nih.gov

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Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like this compound can benefit significantly from modern chemical manufacturing technologies. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. uniba.itacs.org

The application of flow chemistry to the synthesis of azetidine derivatives is an emerging area of research. uniba.itresearchgate.netnih.gov For instance, the generation and functionalization of highly reactive lithiated azetidine intermediates can be handled more safely and efficiently at higher temperatures in a flow reactor compared to traditional batch processing. uniba.it This allows for shorter reaction times and can enable transformations that are difficult to control on a large scale in a flask.

Flow Chemistry Application Key Transformation Advantages Demonstrated Reference(s)
Synthesis of 3-Substituted Azetidines Lithium-halogen exchange on N-Boc-3-iodoazetidine followed by electrophilic trappingSafer handling of organolithium intermediates, higher temperatures, short residence times uniba.itacs.org
Synthesis of 2-Substituted Azetines Base-induced elimination/lithiation of N-Boc-3-iodoazetidineAccess to different isomers from a common precursor uniba.itacs.org
Photochemical Modification Photochemical reactions of azetidine-2-carboxylic acidsScalability from milligram to multigram quantities nih.gov
Telescoped Reactions Cyclization/lithiation/electrophilic trapping of 1-azabicyclo[1.1.0]butanesMultiple steps in a single continuous process, minimizing isolation of intermediates researchgate.net

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In parallel, automated synthesis platforms are revolutionizing chemical discovery. merckmillipore.comsigmaaldrich.com These systems use pre-filled reagent cartridges and pre-programmed protocols to perform a wide range of chemical transformations, from amide couplings to the formation of N-heterocycles. merckmillipore.comyoutube.com Integrating the synthesis of this compound and its derivatives onto such platforms could dramatically accelerate the exploration of its chemical space. This would enable the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, facilitating its development for various applications.

Application in Chemical Probe Development for Biological Pathway Elucidation

The unique biological mechanism of this compound's parent acid makes it an ideal candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively perturbing a specific protein or pathway. As a proline analog, this compound can be used to probe the intricacies of protein synthesis, folding, and degradation. nih.govenamine.net

Future research will likely involve the synthesis of modified versions of this compound that are tagged with reporter groups, such as fluorophores or biotin. These tagged probes would allow for the visualization and isolation of proteins that incorporate the azetidine moiety, providing a direct readout of proline-dependent protein synthesis in living cells. Another avenue is the development of azetidine-containing activity-based probes (ABPs) to target specific enzymes. By incorporating a reactive "warhead" onto the azetidine scaffold, it may be possible to covalently label the active site of enzymes that recognize proline, enabling their identification and characterization in complex biological samples. acs.org

The development of such probes could help answer fundamental questions, such as:

Which proteins are most susceptible to misincorporation of azetidine?

How does this misincorporation affect the protein's localization, stability, and interaction partners?

Can this strategy be used to selectively target and study proline-dependent enzymes in disease states?

Advanced Spectroscopic and Imaging Techniques for in situ Studies

To fully understand the fate and function of this compound within a biological system, it is crucial to observe its behavior in real-time and in its native environment. Advanced spectroscopic and imaging techniques offer powerful tools to achieve this.

Future research could employ isotopically labeled versions of the compound (e.g., with ¹³C, ¹⁵N, or deuterium) for use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) imaging. In-cell NMR could track the metabolic fate of the compound, while MS imaging could map its distribution within tissues with high spatial resolution.

Furthermore, vibrational imaging techniques, such as Stimulated Raman Scattering (SRS) microscopy, offer a non-invasive way to visualize molecular bonds. aip.org By incorporating deuterium (B1214612) into the azetidine ring, it would be possible to create a unique vibrational signature that can be imaged by SRS. This would allow for the direct visualization of newly synthesized proteins containing the azetidine probe in living cells and even in whole organisms, providing unprecedented spatiotemporal information about protein metabolism in both healthy and diseased states. aip.org Fluorescently labeling the compound is another powerful strategy. By attaching a small, environmentally sensitive fluorophore, researchers could track its uptake and localization and potentially monitor its incorporation into proteins through changes in the fluorescence signal. nih.govupenn.edunih.gov The development of superior fluorogens, such as Azetidinyl Malachite Green, highlights the potential of incorporating the azetidine moiety itself to enhance the properties of imaging probes. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (S)-Azetidine-2-carboxamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Training : Prior to use, all personnel must undergo hazard-specific training, including emergency procedures and decontamination protocols. Documentation of training (signed by users and the Principal Investigator) is mandatory .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Store in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers). Maintain inventory logs with batch-specific SDS access .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer :

  • Chiral Synthesis : Use (S)-Azetidine-2-carboxylic acid as a starting material. Activate the carboxyl group via mixed anhydride (e.g., ClCO₂Et) before coupling with ammonia under controlled pH (7–8) to retain stereochemistry .
  • Purification : Employ recrystallization in ethanol/water mixtures or chiral chromatography (e.g., Chiralpak® IA column) to isolate the enantiomer .
  • Validation : Confirm enantiopurity via polarimetry ([α]₂₅ᴅ) and chiral HPLC with UV detection at 210 nm .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in D₂O to confirm azetidine ring integrity and carboxamide protons (δ 3.2–3.8 ppm for ring protons; δ 7.1–7.3 ppm for amide NH) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Purity Assessment :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5) isocratic elution. Monitor at 254 nm; retention time ~5.2 min .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer :

  • Study Design :
  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., ring-opening or hydrolysis) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Calculate activation energy (Eₐ) from degradation rate constants .
  • Data Interpretation : Identify major degradation pathways (e.g., hydrolysis of the amide bond) and optimize storage conditions (e.g., desiccated, inert atmosphere) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Sample Purity : Reassess via DSC (melting point consistency) and TGA (residual solvent analysis) .
  • Solvent Artifacts : Test in alternative solvents (e.g., DMSO-d₆ vs. D₂O) to rule out solvent-induced shifts in NMR .
  • Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., USP monographs for related azetidine derivatives) .

Q. Which computational methods predict the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate in explicit water using AMBER or CHARMM force fields. Analyze ring puckering (envelope vs. twist conformers) and hydrogen-bonding networks .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate rotational barriers (~5–8 kcal/mol for ring inversion) .
  • Experimental Correlation : Validate with NOESY NMR to detect through-space interactions between the amide proton and azetidine CH₂ groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.